molecular formula C14H24N4O6 B100728 AC-ALA-ALA-ALA-ALA-OH CAS No. 15483-58-6

AC-ALA-ALA-ALA-ALA-OH

Cat. No.: B100728
CAS No.: 15483-58-6
M. Wt: 344.36 g/mol
InChI Key: YYZJRQOAVRANIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-ALA-ALA-ALA-ALA-OH typically involves the stepwise coupling of alanine residues. The process begins with the acetylation of the N-terminal alanine, followed by the sequential addition of alanine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions generally include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, and each amino acid is added sequentially. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

AC-ALA-ALA-ALA-ALA-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tetrapeptide into its constituent amino acids.

    Oxidation: The acetyl group and the peptide backbone can be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.

    Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles, leading to the formation of modified peptides.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.

    Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

    Hydrolysis: Alanine and its acetylated derivatives.

    Oxidation: Oxidized forms of the peptide.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

AC-ALA-ALA-ALA-ALA-OH has several scientific research applications, including:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Pharmaceuticals: Investigated for its potential as a drug delivery vehicle or as a component in peptide-based therapeutics.

    Industrial: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of AC-ALA-ALA-ALA-ALA-OH depends on its specific application. In biochemical studies, it can interact with enzymes and other proteins, influencing their activity and stability. The acetyl group may also play a role in modulating the peptide’s interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylmuramic acid: A component of bacterial cell walls with structural similarities to AC-ALA-ALA-ALA-ALA-OH.

    N-Acetylglucosamine: Another component of bacterial cell walls, often found in conjunction with N-Acetylmuramic acid.

Uniqueness

This compound is unique due to its specific sequence of alanine residues and the presence of an acetyl group. This structure imparts distinct biochemical properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZJRQOAVRANIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935076
Record name N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15483-58-6
Record name Acetylalanyl-alanyl-alanyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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